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Compound of Interest

Compound Name: 5-Carboxyphthalide

Cat. No.: B1580894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Carboxyphthalide (CAS No: 4792-29-4, Molecular Formula: CsHeO4, Molecular Weight:
178.14 g/mol ). The document details expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for
acquiring such spectra. This information is crucial for the identification, characterization, and
quality control of 5-Carboxyphthalide in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 5-Carboxyphthalide. These values are based on the analysis of its
chemical structure, which features a phthalide core substituted with a carboxylic acid group on
the benzene ring.

Table 1: Predicted *H NMR Spectroscopic Data for 5-Carboxyphthalide
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~11-13 Singlet (broad) 1H -COOH
_ Aromatic H (adjacent
~8.2-8.4 Singlet or Doublet 1H
to -COOH)
~8.0-8.2 Doublet 1H Aromatic H
~7.8-8.0 Doublet 1H Aromatic H
~5.4 Singlet 2H -CH2-O-

Note: Predicted chemical shifts are relative to a standard internal reference like

tetramethylsilane (TMS) and can vary based on the solvent and concentration used.

Table 2: Predicted 3C NMR Spectroscopic Data for 5-Carboxyphthalide

Chemical Shift (8) (ppm)

Assignment

~170-175 C=0 (Lactone)
~165-170 C=0 (Carboxylic Acid)

Aromatic C (quaternary, attached to lactone
~145-150

oxygen)

Aromatic C (quaternary, attached to carboxylic
~135-140 _

acid)
~130-135 Aromatic C-H
~125-130 Aromatic C-H
~120-125 Aromatic C (quaternary, attached to CH2)
~115-120 Aromatic C-H
~70 -CH2-O-

Note: These are estimated chemical shifts and are subject to solvent effects.
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Table 3: Key IR Absorption Bands for 5-Carboxyphthalide

Wavenumber (cm—?)

Intensity

Functional Group
Vibration

O-H stretch (Carboxylic Acid,

3300-2500 Broad, Strong

H-bonded)

C=0 stretch (Lactone, five-
~1760-1740 Strong ]

membered ring)

C=0 stretch (Carboxylic Acid,
~1710-1680 Strong ]

dimer)
~1600, ~1475 Medium C=C stretch (Aromatic ring)
~1300 Medium C-O stretch (Lactone)
~1250 Medium C-O stretch (Carboxylic Acid)

) O-H bend (Carboxylic Acid,

~920 Broad, Medium

out-of-plane)

Table 4: Mass Spectrometry Data for 5-Carboxyphthalide

m/z Value Interpretation
178.0266 [M]*, Molecular ion (Monoisotopic Mass)[1]
161 [M-OH]*
150 [M-CQJ* or [M-C2H20]*
133 [M-COOH]*
105 [C7Hs0]*
77 [CeHs]+
Experimental Protocols
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Detailed methodologies for obtaining the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Carboxyphthalide in a suitable
deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-da4) to a final volume of 0.6-0.7 mL in
a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical
shifts, particularly of the acidic proton.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 15 ppm).
o Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
o Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

e Sample Preparation:
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o Solid State (KBr Pellet): Mix a small amount of finely ground 5-Carboxyphthalide (1-2
mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture
into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Ensure good contact between the sample and the crystal surface by

applying pressure.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

[¢]

Place the prepared sample in the spectrometer and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

[e]

spectrum to generate the absorbance or transmittance spectrum.

[e]

Typically, spectra are collected over the range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of 5-Carboxyphthalide (e.g., 1 mg/mL) in a
suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI). High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for

accurate mass measurements.
o Data Acquisition:
o Introduce the sample solution into the ion source.

o Acquire mass spectra in both positive and negative ion modes to determine the most
sensitive ionization mode.
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o Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

o For structural elucidation, fragmentation data can be obtained using tandem mass
spectrometry (MS/MS) techniques.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Carboxyphthalide.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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